3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and methoxyphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives.
2-chlorophenyl derivatives: Compounds with similar chlorophenyl substitutions.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl substitutions.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that has attracted considerable attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- CAS Number : 890636-13-2
- Molecular Formula : C20H17ClN4O
- Molecular Weight : 364.8 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core with distinct chlorophenyl and methoxyphenyl substituents, which contribute to its unique biological activity profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The following mechanisms have been proposed:
- Enzyme Inhibition : It may inhibit key enzymes such as phosphodiesterases, which play a significant role in regulating intracellular cyclic nucleotide levels.
- Receptor Modulation : The compound can interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance:
- Gram-positive Bacteria : Studies have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- Mycobacteria : The compound demonstrated activity against Mycobacterium tuberculosis and Mycobacterium smegmatis, suggesting potential for treating tuberculosis and other mycobacterial infections .
Cytotoxicity
The cytotoxic profile of this compound has been assessed in various cancer cell lines. Initial findings suggest that it exhibits selective cytotoxicity, sparing normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-10-19(24-14-6-5-7-15(11-14)26-2)25-20(23-13)17(12-22-25)16-8-3-4-9-18(16)21/h3-12,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDSUPVVSFRCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.